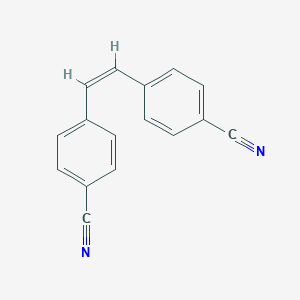
4,4'-Dicyanostilbene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Dicyanostilbene is an organic compound with the molecular formula C16H8N2. It is characterized by the presence of two cyano groups attached to the para positions of a stilbene backbone. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields, including materials science and organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: 4,4’-Dicyanostilbene can be synthesized through several methods. One common approach involves the reaction of 4,4’-dibromostilbene with cuprous cyanide. The reaction proceeds smoothly, yielding 4,4’-dicyanostilbene in almost quantitative amounts . The reaction conditions typically involve heating the reactants in a suitable solvent, such as dimethylformamide, under an inert atmosphere.
Industrial Production Methods: Industrial production of 4,4’-dicyanostilbene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
化学反应分析
Types of Reactions: 4,4’-Dicyanostilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction of the cyano groups can yield primary amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano groups under basic or acidic conditions.
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4,4’-Dicyanostilbene has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4,4’-dicyanostilbene varies depending on its application:
Fluorescent Probes: The compound’s fluorescence properties are due to its rigid planar structure, which enhances its interaction with target molecules, such as lipid rafts in cell membranes.
Antimicrobial Activity: The exact mechanism is not fully understood, but it is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes.
相似化合物的比较
4,4’-Dicyanostilbene can be compared with other stilbene derivatives:
Similar Compounds: (E)-4,4’-Dicyanostilbene, 4,4’-dimethyl-trans-stilbene, and 4-cyanostilbene.
Uniqueness: 4,4’-Dicyanostilbene is unique due to its dual cyano groups, which impart distinct photophysical properties and reactivity compared to other stilbene derivatives.
属性
CAS 编号 |
6292-62-2 |
|---|---|
分子式 |
C16H10N2 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
4-[(Z)-2-(4-cyanophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C16H10N2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-10H/b2-1- |
InChI 键 |
RNIZPDIBRXCMRD-UPHRSURJSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C#N |
手性 SMILES |
C1=CC(=CC=C1/C=C\C2=CC=C(C=C2)C#N)C#N |
规范 SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C#N |
Key on ui other cas no. |
6292-62-2 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthesis routes for 4,4'-Dicyanostilbene?
A1: Research indicates two primary synthetic pathways for this compound []:
Q2: What are the applications of this compound?
A2: this compound serves as a crucial precursor in the synthesis of fluorescent brighteners []. These compounds have gained significant attention and spurred further research into efficient and scalable production methods for this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















